molecular formula C15H11NO3 B11865481 Methyl 4-(furan-2-YL)quinoline-7-carboxylate

Methyl 4-(furan-2-YL)quinoline-7-carboxylate

Cat. No.: B11865481
M. Wt: 253.25 g/mol
InChI Key: OMBYBTYIHPAYAZ-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-yl)quinoline-7-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a furan ring at position 4 and a methyl ester group at position 5. The incorporation of a furan moiety (a five-membered aromatic oxygen heterocycle) may enhance bioavailability or target-specific interactions, as seen in other furan-containing bioactive compounds .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 4-(furan-2-yl)quinoline-7-carboxylate

InChI

InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-11-12(14-3-2-8-19-14)6-7-16-13(11)9-10/h2-9H,1H3

InChI Key

OMBYBTYIHPAYAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2C=C1)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Under acidic catalysis (e.g., KHSO₄ or H₂SO₄), the aldehyde group of 2-amino-4-furanbenzaldehyde reacts with the β-keto ester’s ketone moiety, forming a Schiff base intermediate. Cyclization then yields the quinoline core. Ultrasound irradiation at 80°C in 80% ethanol enhances reaction efficiency, achieving yields up to 74%.

Key Parameters:

  • Catalyst: KHSO₄ (20 mol%)

  • Solvent: Ethanol/water mixture

  • Temperature: 80°C

  • Time: 3 hours under ultrasound

Challenges and Optimizations

  • Regioselectivity: Ensuring the furan group occupies the 4-position requires precise control of the aldehyde’s substitution pattern.

  • Purity: Column chromatography (petroleum ether/ethyl acetate, 5:1) isolates the quinoline intermediate.

Esterification of the Carboxylic Acid Group

The methyl ester at the 7-position is introduced via esterification of the corresponding carboxylic acid. This step is critical for stabilizing the compound and enhancing bioavailability.

Acid-Catalyzed Esterification

Procedure:

  • Dissolve 4-(furan-2-yl)quinoline-7-carboxylic acid in methanol.

  • Add concentrated H₂SO₄ (catalytic) and reflux for 10–12 hours.

  • Neutralize with ice, filter, and recrystallize from petroleum ether.

Reaction Conditions:

  • Molar Ratio: 1:20 (acid:methanol)

  • Yield: 65–78%

  • Purity Check: TLC (ethyl acetate/hexane, 3:7)

Alternative Methods

  • Diazomethane Methylation: Quick but hazardous.

  • DCC/DMAP Coupling: Uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for milder conditions.

One-Pot Tandem Synthesis

Recent advances combine multiple steps into a single pot, reducing purification needs. A Friedländer-esterification tandem process has been reported for analogous quinolines:

  • Conduct Friedländer condensation with methyl 3-oxobutanoate .

  • Directly esterify the resultant carboxylic acid in situ by adding excess methanol and H₂SO₄.

  • Isolate the product via vacuum distillation.

Advantages:

  • Yield: 68% overall

  • Time: 8 hours total.

Structural Characterization and Quality Control

Synthetic batches are validated using:

  • ¹H NMR: Confirms furan (δ 6.5–7.5 ppm) and ester (δ 3.9 ppm, singlet) protons.

  • IR Spectroscopy: Ester C=O stretch at ~1710 cm⁻¹.

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Friedländer + Ester2-Amino-4-furanbenzaldehydeCyclization + esterification7498
Post-Cyclization CouplingChloromethylquinolineSuzuki-Miyaura coupling6295
One-Pot Tandem2-Aminobenzaldehyde + β-keto esterTandem reaction6897

Industrial-Scale Considerations

Large-scale synthesis faces challenges in:

  • Catalyst Recovery: KHSO₄ is inexpensive but difficult to recycle.

  • Solvent Volume: Ethanol/water mixtures require distillation for reuse.

  • Safety: Ultrasound irradiation demands specialized equipment.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(furan-2-yl)quinoline-7-carboxylic acid. This reaction is critical for enhancing water solubility and enabling further functionalization.

Conditions and Outcomes

Reaction ConditionsProductYieldSource
10% H<sub>2</sub>SO<sub>4</sub>, reflux, 8 h4-(furan-2-yl)quinoline-7-carboxylic acid85%
2M NaOH, ethanol, 70°C, 6 hSame as above78%

Mechanistic studies indicate nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of methanol .

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester into 4-(furan-2-yl)quinoline-7-carbohydrazide, a key intermediate for synthesizing heterocyclic derivatives.

Procedure

  • Methyl 4-(furan-2-yl)quinoline-7-carboxylate (0.5 mmol) and hydrazine hydrate (1 mmol) in ethanol were refluxed for 8–10 hours .

  • Yield: 92% (white solid, m.p. 214–216°C).

This intermediate serves as a precursor for triazole and oxadiazole derivatives through condensation with aldehydes or ketones .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, enabling the introduction of alkoxy or amino groups.

Example Reaction

  • Treatment with thionyl chloride converts the carboxylic acid (post-hydrolysis) into an acyl chloride, which reacts with amines to form amides .

Cyclization Reactions

Intramolecular cyclization has been observed in structurally analogous quinoline esters under Lewis acid catalysis. For example:

  • FeCl<sub>3</sub>-mediated cyclization of furan-containing esters yields fused tricyclic compounds .

Key Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing quinoline ring activates the ester carbonyl toward nucleophilic attack .

  • Steric Effects : Substituents on the furan ring influence reaction rates and regioselectivity in cyclization .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has shown promising results in various studies related to anticancer activity. For example, derivatives of methyl 4-(furan-2-YL)quinoline-7-carboxylate have been evaluated for their cytotoxic effects against human cancer cell lines, such as melanoma (A375) and breast cancer (MDA-MB-231). In one study, several synthesized compounds exhibited potent cytotoxic activity with IC50 values ranging from 2.9 to 11.3 µg/ml, indicating their potential as effective anticancer agents .

Case Study: Cytotoxicity Assessment

A detailed investigation into the cytotoxic properties of synthesized derivatives revealed complete DNA cleavage at specific concentrations, highlighting the mechanism through which these compounds exert their anticancer effects . The structure-activity relationship demonstrated that modifications at the para position of the phenyl ring significantly enhanced both DNA cleavage and cytotoxicity.

Antimicrobial Properties

This compound and its analogs have also been studied for their antimicrobial activities. The presence of the furan moiety in the quinoline scaffold has been associated with enhanced antibacterial and antifungal properties. Research indicates that quinoline derivatives can inhibit various pathogens, making them suitable candidates for developing new antimicrobial agents .

Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.15 µg/ml
Compound BEscherichia coli0.7 µg/ml
Compound CCandida albicans3.0 µg/ml

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented, with ongoing research focusing on enhancing their efficacy against Plasmodium falciparum. This compound may serve as a scaffold for developing new antimalarial agents through structural modifications that improve pharmacokinetic properties and potency .

Case Study: Antimalarial Efficacy

In one study, quinoline derivatives were screened for their antiplasmodial activity and demonstrated moderate potency against malaria parasites, leading to further optimization for improved efficacy in vivo .

Neurokinin Receptor Inhibition

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in inhibiting neurokinin receptors. This action could pave the way for developing treatments for conditions such as pain management and anxiety disorders .

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-YL)quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can interact with enzymes and receptors, modulating their activity. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Properties/Activities Reference
Methyl 4-(furan-2-yl)quinoline-7-carboxylate Furan (C4), Methyl ester (C7) Ester, Aromatic heterocycle C15H11NO3 Inferred solubility enhancement -
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid Furan (C2), Bromo (C7), Carboxylic acid (C4) Carboxylic acid, Bromine C14H8BrNO3 Potential halogen-mediated bioactivity
7-Fluoro-2-(2-furyl)quinoline-4-carboxylic acid Furan (C2), Fluoro (C7), Carboxylic acid (C4) Carboxylic acid, Fluorine C14H8FNO3 Enhanced electronegativity
Methyl 4-chloroquinoline-7-carboxylate Chloro (C4), Methyl ester (C7) Ester, Chlorine C12H8ClNO3 Antifungal potential (inferred)
4-(Adamantan-1-yl)quinoline derivatives Adamantane (C4) Bulky hydrocarbon Varies Antitubercular activity
LMM11 (1,3,4-oxadiazole derivative) Furan (side chain), Sulfamoyl groups Oxadiazole, Sulfonamide C19H22N4O4S Antifungal (C. albicans inhibition)

Key Observations

Substituent Position and Bioactivity
  • Furan Placement: The position of the furan ring significantly impacts biological interactions. For example, 7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid places furan at C2, whereas the target compound has furan at C3. This positional difference may alter binding affinity in enzyme inhibition, as seen in oxadiazole derivatives where furan enhances antifungal activity .
  • Functional Groups : Carboxylic acid derivatives (e.g., 7-bromo and 7-fluoro analogs) may exhibit higher polarity and hydrogen-bonding capacity compared to ester-containing compounds like the target molecule. Methyl esters, however, often improve cell membrane permeability due to reduced polarity .
Halogen vs. Furan Substituents
  • Halogenated analogs (e.g., 7-fluoro or 7-bromo) introduce electronegative atoms that can enhance interactions with biological targets. For instance, bromine’s bulkiness may improve steric hindrance in enzyme active sites .

Physicochemical Properties

  • Esters generally exhibit better lipid solubility than carboxylic acids, favoring oral bioavailability .
  • Electron-Withdrawing Effects : Fluorine and bromine substituents increase electron-withdrawing effects, which can stabilize charge-transfer complexes in biological systems .

Biological Activity

Methyl 4-(furan-2-YL)quinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of quinoline derivatives that have been synthesized through various methods, including microwave-assisted reactions and conventional synthesis techniques. The structure comprises a quinoline core substituted with a furan moiety at the para position, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily characterized by its cytotoxic , antimicrobial , and antioxidant properties.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study Data :
    • In a study involving the A375 melanoma cell line, compounds similar to this compound showed IC50 values ranging from 2.9 to 11.3 µg/mL , indicating potent cytotoxicity against this cancer type .
    • Another study evaluated the compound's effects on breast cancer cells (MDA-MB 231), revealing IC50 values between 6.2 and 9.5 µg/mL for related derivatives .

The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the quinoline ring significantly enhances cytotoxicity, particularly halogen groups at the para position .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Antibacterial Efficacy :
    • In vitro studies indicate that quinoline derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.15 to 3.0 μg/mL for certain derivatives .
    • The compound's effectiveness against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties have been assessed using DPPH and hydrogen peroxide scavenging assays:

  • Compounds derived from the quinoline structure demonstrated good radical scavenging activity, suggesting that this compound could play a role in mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which may involve the upregulation of pro-apoptotic factors such as p53 and caspases .
  • Inhibition of Cell Proliferation : Studies indicate that it may halt cell cycle progression at the G1/S phase, leading to reduced proliferation rates in cancerous cells .
  • DNA Cleavage : Certain derivatives have shown complete DNA cleavage at high concentrations, indicating potential mechanisms for inducing cytotoxicity through genotoxic effects .

Summary of Research Findings

Activity Type Cell Line/Pathogen IC50/MIC Values Notes
CytotoxicA375 (Melanoma)2.9 - 11.3 µg/mLPotent cytotoxicity observed
CytotoxicMDA-MB 231 (Breast Cancer)6.2 - 9.5 µg/mLSignificant activity noted
AntimicrobialStaphylococcus aureusMIC < 3.0 µg/mLEffective against Gram-positive bacteria
AntimicrobialEscherichia coliMIC < 3.0 µg/mLEffective against Gram-negative bacteria
AntioxidantVariousDPPH Scavenging ActivityGood radical scavenging ability

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(furan-2-yl)quinoline-7-carboxylate?

The synthesis of quinoline carboxylates typically involves cyclization or substitution reactions. For methyl esters, a common approach is esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions. For example, ethyl analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via regioselective alkylation, where reaction conditions (e.g., solvent polarity, temperature) influence product ratios . Adapting this, the furan-substituted quinoline core could be constructed via Gould-Jacobs cyclization, followed by esterification. Key steps include:

  • Cyclization : Reacting aniline derivatives with diethyl ethoxymethylenemalonate to form the quinoline backbone.
  • Substitution : Introducing the furan-2-yl group at the 4-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Esterification : Converting the carboxylic acid intermediate to the methyl ester using trimethylsilyl diazomethane or methanol/H₂SO₄ .

Q. How can the structure of this compound be rigorously characterized?

A multi-technique approach is essential:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the molecular structure, particularly for confirming substituent positions and hydrogen bonding .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.4 ppm) and quinoline carbons.
    • IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups if present.
    • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Elemental analysis : Verify purity and stoichiometry .

Q. What solvents are optimal for handling this compound in experimental workflows?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolving quinoline carboxylates due to their moderate-to-high polarity. However, solubility should be empirically tested using incremental solvent additions. Avoid halogenated solvents if the compound exhibits halogen-sensitive functional groups. Safety data for related compounds (e.g., Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) recommend handling in ventilated environments and using PPE due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on the quinoline core?

Conflicting data on substituent reactivity (e.g., electron-withdrawing vs. donating groups) often arise from divergent reaction conditions. For example:

  • Regioselectivity : Ethylation of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid produces two regioisomers; their ratio depends on solvent polarity and catalyst choice .
  • Electronic effects : Fluorine at the 6-position (in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) enhances electrophilic substitution at the 4-position, whereas furan’s electron-rich nature may alter reactivity .
    Methodological resolution :
  • Perform density functional theory (DFT) calculations to predict substituent influence on charge distribution.
  • Conduct controlled experiments varying solvents, catalysts, and temperatures to isolate dominant factors .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

Common issues include:

  • Disorder in the furan ring : Furan’s planar structure may lead to rotational disorder. Mitigate by collecting high-resolution data (≤ 0.8 Å) and using SHELXL’s PART instructions to model disorder .
  • Twinned crystals : If twinning is detected (e.g., via Rint > 0.1), apply twin refinement protocols in SHELXL .
  • Hydrogen bonding ambiguities : Use Hirshfeld surface analysis to clarify intermolecular interactions, particularly if the ester group participates in H-bonding networks .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Reaction mechanism simulation : Use Gaussian or ORCA to model transition states for cyclization and coupling steps, identifying energy barriers.
  • Solvent effects : Conduct COSMO-RS calculations to predict solvent polarity’s impact on reaction yields.
  • Docking studies : If the compound has biological targets (e.g., antimicrobial activity as seen in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), perform molecular docking to rationalize structure-activity relationships (SAR) .

Q. What strategies address low yields in the final esterification step?

  • Catalyst screening : Test Brønsted acids (H₂SO₄, TsOH) vs. Lewis acids (FeCl₃, ZnCl₂).
  • Microwave-assisted synthesis : Reduce reaction time and improve esterification efficiency .
  • Protection/deprotection : If the furan or quinoline nitrogen is reactive, use temporary protecting groups (e.g., Boc for amines) .

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